molecular formula C12H6Cl3F B1504703 4'-Fluoro-2,4,6-trichlorobiphenyl CAS No. 876009-92-6

4'-Fluoro-2,4,6-trichlorobiphenyl

Cat. No. B1504703
CAS RN: 876009-92-6
M. Wt: 275.5 g/mol
InChI Key: MJYUOSFVMTVESC-UHFFFAOYSA-N
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Description

4'-Fluoro-2,4,6-trichlorobiphenyl (PCB 95) is a chemical compound that belongs to the group of polychlorinated biphenyls (PCBs). PCBs are a group of synthetic organic chemicals that were widely used in various industrial applications, such as electrical equipment, hydraulic fluids, and plasticizers. PCB 95 is one of the most toxic and persistent PCB congeners, and it has been found to have adverse effects on human health and the environment.

Scientific Research Applications

Sonochemical Degradation of Pollutants

  • Research Focus : The study by Goskonda, Catallo, and Junk (2002) explored the use of ultrasound to degrade various pollutants, including 4-fluorophenol, in aqueous solutions. This process showed potential for efficient mineralization with little formation of organic byproducts, highlighting its usefulness in environmental remediation.
  • Source : Goskonda, S., Catallo, W., & Junk, T. (2002). Waste Management.

Dechlorination in Alcoholic Solutions

Structural Analysis and Molecular Interactions

  • Research Focus : Luthe, Swenson, and Robertson (2007) conducted detailed structural determinations of monofluorinated analogues of 4-chlorobiphenyl, including 4'-Fluoro-4-chlorobiphenyl. They analyzed intermolecular interactions and electron-density differences, which are essential for understanding the physical properties and potential applications in various fields.
  • Source : Luthe, G., Swenson, D., & Robertson, L. (2007). Acta Crystallographica Section B.

Safety and Hazards

  • Carcinogenicity : Some PCBs, including 4’-Fluoro-2,4,6-trichlorobiphenyl, are considered potential human carcinogens .

properties

IUPAC Name

1,3,5-trichloro-2-(4-fluorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl3F/c13-8-5-10(14)12(11(15)6-8)7-1-3-9(16)4-2-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJYUOSFVMTVESC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2Cl)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40699013
Record name 2,4,6-Trichloro-4'-fluoro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40699013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Fluoro-2,4,6-trichlorobiphenyl

CAS RN

876009-92-6
Record name 2,4,6-Trichloro-4'-fluoro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40699013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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